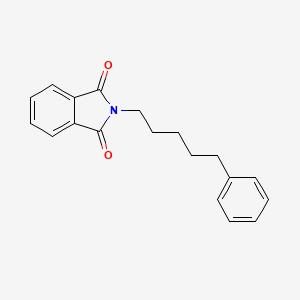![molecular formula C9H20N2O2S B8321861 tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B8321861.png)
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfanyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-3-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl [1-amino-3-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Methyl carbamate: Lacks the tert-butyl group but shares the carbamate functionality.
Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.
Uniqueness
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility in organic solvents and its ability to interact with various molecular targets .
Propriétés
Formule moléculaire |
C9H20N2O2S |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
tert-butyl N-(1-amino-3-methylsulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-7(5-10)6-14-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Clé InChI |
XARYSMKYFMEKKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)CSC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(4-Isopropyl-benzenesulfonylamino)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8321792.png)





![Ethyl 1,6-diethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8321849.png)


![N-[(6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8321882.png)



